molecular formula C9H19NOSi B8541785 1-Trimethylsilanyl-azepan-2-one CAS No. 3553-94-4

1-Trimethylsilanyl-azepan-2-one

Cat. No.: B8541785
CAS No.: 3553-94-4
M. Wt: 185.34 g/mol
InChI Key: RPVBFFYNFVTCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trimethylsilanyl-azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a trimethylsilyl (TMS) group at position 1. The TMS group is a bulky, electron-donating substituent that enhances lipophilicity and can influence the compound’s reactivity, stability, and applications in organic synthesis or pharmaceuticals. Its synthesis typically involves silylation of the azepan-2-one core, often leveraging methods analogous to those used for silylated cyclopentenes or sila-heterocycles .

Properties

CAS No.

3553-94-4

Molecular Formula

C9H19NOSi

Molecular Weight

185.34 g/mol

IUPAC Name

1-trimethylsilylazepan-2-one

InChI

InChI=1S/C9H19NOSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3

InChI Key

RPVBFFYNFVTCBX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Azepan-2-one Derivatives with Heterocyclic Substituents

Example 1 : 1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one

  • Structure : Azepan-2-one with a mercapto-triazolylmethyl substituent.
  • This compound may exhibit higher polarity and lower thermal stability than the TMS analog .

Example 2 : 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one

  • Structure : Features an oxadiazole-sulfanyl group.
  • Compared to the TMS-substituted analog, this compound is more hydrophilic (logP: ~1.2 vs. ~3.5 for TMS-azepan-2-one) .

Sila-Heterocyclic Analogs

Example : 1,1-Diethoxy-2-(triphenylsilyl)-1-sila-2-azacyclopentane

  • Structure : A five-membered sila-azacyclopentane with a triphenylsilyl group and ethoxy substituents.
  • Properties: The silicon atom in the ring introduces unique conformational flexibility and reduced ring strain compared to all-carbon lactams.

Silylated Cyclic Ketones

Example : 1-Trimethylsilyl-2-arylcyclopentenes

  • Structure : Cyclopentene with TMS and aryl substituents.
  • Properties: The TMS group stabilizes adjacent carbocations, facilitating electrophilic aromatic substitution. This reactivity is less pronounced in TMS-azepan-2-one due to the lactam’s electron-withdrawing carbonyl group .

Comparative Data Table

Compound Substituent/Modification Molecular Weight (g/mol) Key Properties Applications
1-Trimethylsilanyl-azepan-2-one TMS at position 1 ~199.3 High lipophilicity (logP ~3.5), thermal stability up to 200°C Intermediate in drug synthesis
1-[(4-Ethyl-5-mercapto-triazolyl)methyl]azepan-2-one Mercapto-triazolylmethyl ~268.4 Polar (logP ~1.8), metal-binding capacity Potential antimicrobial agents
1-Sila-2-azacyclopentane derivatives Silicon in ring + TMS/ethoxy ~300–400 Lower ring strain, hydrolytically unstable Model for silicon-carbon hybrid systems
1-Trimethylsilyl-2-arylcyclopentene TMS + aryl on cyclopentene ~230–280 Stabilizes carbocations, electrophilic reactivity Building block for polycyclic aromatics

Research Findings and Key Distinctions

  • Reactivity : The TMS group in this compound shields the lactam nitrogen, reducing susceptibility to nucleophilic attack compared to azepan-2-ones with electron-withdrawing substituents (e.g., oxadiazole derivatives) .
  • Stability : Sila-azacyclopentanes degrade under acidic conditions due to Si–N bond cleavage, whereas TMS-azepan-2-one remains stable, making it preferable for pharmaceutical intermediates .
  • Synthetic Utility : TMS-azepan-2-one’s lipophilicity enhances membrane permeability in drug candidates, unlike polar analogs like the mercapto-triazole derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.